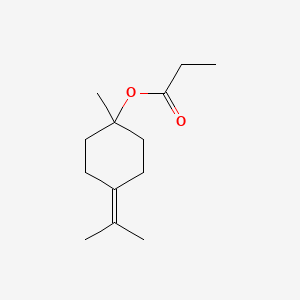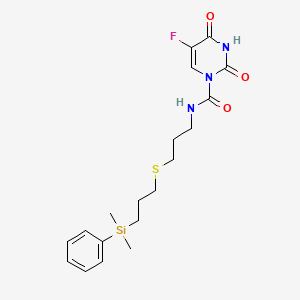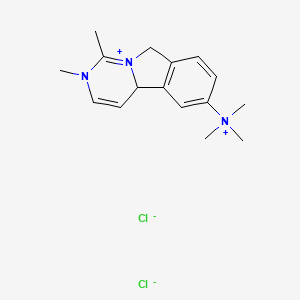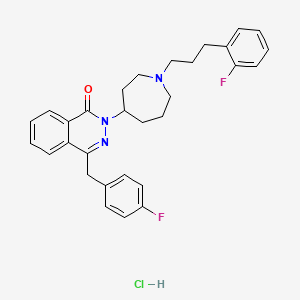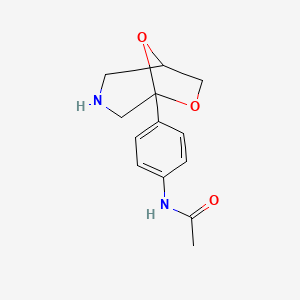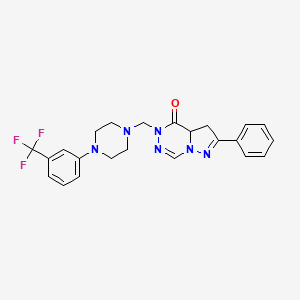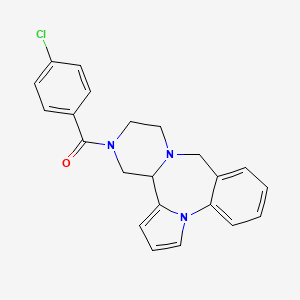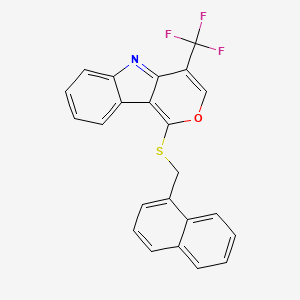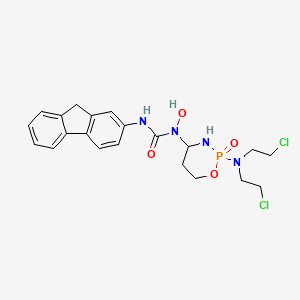
(2S,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Anhydro-D-xylitol: is a sugar alcohol derived from xylitol. It is a five-carbon compound with the molecular formula C5H10O4 . This compound is known for its unique structure, which includes an anhydro bridge between the second and fifth carbon atoms. This structural feature imparts distinct chemical properties to 2,5-Anhydro-D-xylitol, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Anhydro-D-xylitol can be synthesized through the intramolecular dehydration of xylitol. This process typically involves heating xylitol in the presence of a catalyst. One common method involves using high-temperature water without adding any hazardous acid catalysts . The dehydration reaction is carried out at temperatures ranging from 523 to 573 K, resulting in the formation of 2,5-Anhydro-D-xylitol.
Industrial Production Methods: Industrial production of 2,5-Anhydro-D-xylitol follows similar synthetic routes but on a larger scale. The process involves the controlled dehydration of xylitol under high-temperature conditions. The use of eco-friendly and efficient catalysts is preferred to minimize environmental impact and ensure high yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Anhydro-D-xylitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,5-Anhydro-D-xylitol, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce 2,5-Anhydro-D-xylitol to its corresponding alcohols.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-Anhydro-D-xylitol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a cryoprotectant in biological systems, helping to preserve cells and tissues at low temperatures.
Medicine: Research has investigated its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of 2,5-Anhydro-D-xylitol involves its interaction with specific molecular targets and pathways. In biological systems, it can be phosphorylated by glycolytic enzymes, leading to the formation of 2,5-Anhydro-D-xylitol-1,6-bisphosphate. This compound acts as an inhibitor of fructose-1,6-bisphosphate aldolase, a key enzyme in glycolysis . By inhibiting this enzyme, 2,5-Anhydro-D-xylitol disrupts the glycolytic pathway, affecting cellular energy production.
Vergleich Mit ähnlichen Verbindungen
Xylitol: A five-carbon sugar alcohol similar to 2,5-Anhydro-D-xylitol but without the anhydro bridge.
Sorbitol: A six-carbon sugar alcohol with similar chemical properties but a different structure.
Mannitol: Another six-carbon sugar alcohol with applications in medicine and industry.
Uniqueness: 2,5-Anhydro-D-xylitol is unique due to its anhydro bridge, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other sugar alcohols and makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
3169-91-3 |
|---|---|
Molekularformel |
C5H10O4 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(2S,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 |
InChI-Schlüssel |
KZVAAIRBJJYZOW-WISUUJSJSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@@H](O1)CO)O)O |
Kanonische SMILES |
C1C(C(C(O1)CO)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


